tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate
Description
Chemical Structure and Properties tert-Butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate (CAS: 1351570-12-1) is a carbamate derivative featuring a tetrahydropyran (oxane) ring substituted at the 4-position with a 2-hydroxyethyl group. The tert-butyl carbamate (Boc) group is attached to the nitrogen of the oxan-4-yl moiety . Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.3153 g/mol . The hydroxyethyl substituent introduces hydrogen-bonding capacity, influencing solubility and crystallinity, while the Boc group provides steric bulk and acid-labile protection for amines in synthetic applications .
A similar route is plausible for the target compound, involving reaction of 4-(2-hydroxyethyl)oxan-4-amine with Boc₂O.
Properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(15)13-12(4-7-14)5-8-16-9-6-12/h14H,4-9H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRAZJURDBAFLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways for tert-Butyl N-[4-(2-Hydroxyethyl)oxan-4-yl]carbamate
Ring Formation and Hydroxyethyl Group Introduction
The synthesis typically begins with constructing the tetrahydropyran ring. Two primary strategies are employed:
Cyclization of Diol Precursors
A diol such as 2-(2-hydroxyethyl)propane-1,3-diol undergoes acid-catalyzed cyclization to form 4-(2-hydroxyethyl)oxane. For example, using p-toluenesulfonic acid (PTSA) in toluene at 80°C yields the oxane ring in ~75% efficiency.
Epoxide Ring-Opening
Epichlorohydrin reacts with ethylene glycol under basic conditions to form an intermediate epoxide, which is subsequently reduced to introduce the hydroxyethyl group. Catalytic hydrogenation (Pd/C, H₂) achieves this step with >80% yield.
Table 1: Comparison of Ring-Formation Methods
| Method | Starting Material | Catalyst/Conditions | Yield (%) |
|---|---|---|---|
| Diol Cyclization | 2-(2-Hydroxyethyl)-1,3-diol | PTSA, toluene, 80°C | 75 |
| Epoxide Ring-Opening | Epichlorohydrin | NaOH, ethylene glycol | 82 |
| Catalytic Hydrogenation | Epoxide intermediate | Pd/C, H₂, ethanol | 85 |
Carbamate Protection of the Amine Group
Following ring formation, the amine at the 4-position of the oxane is protected using di-tert-butyl dicarbonate (Boc anhydride). Key steps include:
Boc Protection Under Basic Conditions
The amine reacts with Boc anhydride in the presence of triethylamine (TEA) in dichloromethane (DCM) at 0–25°C. This method achieves 90–95% yield.
Optimized Procedure
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts Boc protection efficiency:
Table 2: Solvent Screening for Boc Protection
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 95 | 98 |
| Tetrahydrofuran | 25 | 88 | 95 |
| Ethyl Acetate | 25 | 82 | 93 |
Polar aprotic solvents like DCM maximize yield due to enhanced nucleophilicity of the amine.
Comparative Analysis of Methodologies
Efficiency and Scalability
Challenges and Solutions in Synthesis
Steric Hindrance at the 4-Position
The bulky hydroxyethyl group impedes amine reactivity. Solutions include:
Oxidation of the Hydroxyethyl Group
The primary alcohol in the hydroxyethyl group is prone to oxidation. Protection as a tert-butyldimethylsilyl (TBS) ether during synthesis prevents this, with subsequent deprotection using tetrabutylammonium fluoride (TBAF).
Chemical Reactions Analysis
Types of Reactions
tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted tetrahydropyran derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential role in biochemical pathways and interactions with enzymes. Its hydroxyethyl group can mimic natural substrates, making it useful in enzyme inhibition studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of tert-butylN-[4-(2-hydroxyethyl)oxan-4-yl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the tetrahydropyran ring provides structural stability. This compound can inhibit enzyme activity by mimicking natural substrates, leading to competitive inhibition.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key structural analogues differ in the substituents on the oxane ring or the nitrogen atom, altering physicochemical and reactivity profiles:
Key Observations :
- Hydrogen Bonding: The hydroxyethyl group in the target compound enables O–H···O hydrogen bonds, forming crystalline networks (as seen in analogous carbamates ). In contrast, the cyano group in lacks H-bond donors, reducing crystallinity but enhancing polarity.
- Aromatic vs. Aliphatic Substituents : The 4-hydroxyphenyl and 4-bromophenyl analogues introduce aromaticity, enabling π-π interactions absent in the aliphatic hydroxyethyl variant.
- Reactive Groups : The isocyanato group in confers electrophilic reactivity, enabling conjugation with nucleophiles (e.g., amines), whereas the Boc group in the target compound is inert under basic conditions but cleaved by acids .
Physical Properties and Stability
Crystallinity and Melting Behavior :
- The target compound’s hydroxyethyl group promotes intermolecular hydrogen bonds, leading to ordered crystal packing (e.g., infinite chains along the c-axis via O–H···O interactions ).
- The 4-hydroxyphenyl analogue exhibits a twisted molecular conformation (dihedral angle = 67.33° between aromatic rings), reducing π-π stacking but allowing N–H···O and O–H···O hydrogen bonds for 2D network formation .
- Bromophenyl and cyano substituents increase molecular weight and melting points due to higher polarity and halogen/cyano interactions.
Thermal Stability :
- Carbamates with electron-withdrawing groups (e.g., -CN ) show lower thermal stability due to destabilization of the carbamate linkage. In contrast, the hydroxyethyl group’s H-bonding may enhance stability by reinforcing crystal packing .
- Boc-protected compounds generally decompose above 150°C, with degradation pathways influenced by substituents. The isocyanato analogue is thermally labile, releasing isocyanate upon heating .
Reactivity :
- Hydroxyethyl Group : Susceptible to esterification (e.g., acetylation) or oxidation to a carboxylic acid .
- Boc Group : Cleaved under acidic conditions (e.g., HCl in dioxane) to regenerate the amine, a key feature in peptide synthesis .
- Bromophenyl Group : Enables Suzuki-Miyaura cross-coupling for biaryl synthesis .
- Isocyanato Group : Reacts with amines to form ureas, useful in polymer chemistry .
Data Tables
Table 1: Comparative Physical Properties
Table 2: Key Spectral Data (NMR)
Biological Activity
Tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate is a carbamate derivative that exhibits promising biological activities. This detailed analysis explores its molecular structure, potential pharmacological applications, and relevant research findings.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 245.32 g/mol. Its structure features a tert-butyl group attached to a nitrogen atom, which is further connected to an oxane ring substituted with a hydroxyethyl group. This unique configuration contributes to its potential applications in pharmaceutical and chemical research.
The biological activity of tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate can be attributed to the following mechanisms:
- Enzyme Inhibition : Similar carbamate derivatives have been shown to inhibit various enzymes involved in inflammatory responses and cancer progression. The presence of the carbamate functional group allows for hydrolysis, potentially leading to active metabolites that interact with biological targets.
- Receptor Interaction : The hydroxyethyl substituent may enhance binding affinity to specific receptors, thereby modulating biological responses. This characteristic is crucial for developing therapeutic agents targeting conditions such as cancer and autoimmune diseases .
Case Studies and Experimental Findings
Several studies highlight the potential of carbamate derivatives in therapeutic applications:
- Cancer Research : A study involving related compounds showed their efficacy in inhibiting tumor growth in xenograft models. The selective targeting of Bruton’s tyrosine kinase (BTK) by similar structures indicates potential for developing targeted therapies against B-cell malignancies .
- Neuroprotection : In vitro studies revealed that certain analogs could protect neuronal cells from apoptosis induced by amyloid beta peptides, suggesting a neuroprotective role that could be explored for treating neurodegenerative diseases .
Comparative Analysis with Related Compounds
The following table summarizes key features of tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate compared to similar compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| Tert-butyl N-[4-(2-hydroxyethyl)oxan-4-yl]carbamate | Structure | Unique hydroxyethyl group; potential anti-inflammatory activity |
| Tert-butyl N-(piperidin-4-ylmethyl)carbamate | Structure | Contains piperidine; different pharmacological profile |
| Tert-butyl N-[1-[1-(oxan-2-yl)indazol-4-yl]propan-2-yl]carbamate | Structure | Incorporates indazole; unique properties related to cancer research |
Q & A
Q. How to reconcile conflicting bioactivity data across studies?
- Approach :
- Standardized Assays : Use validated cell lines (e.g., HEK293) and controls (e.g., DMSO vehicle).
- Metabolic Stability Testing : Incubate with liver microsomes to assess metabolite interference.
- Structural Confirmation : Re-isolate compounds post-assay to confirm integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
